2-Bromofluorene

Catalog No.
S661249
CAS No.
1133-80-8
M.F
C13H9Br
M. Wt
245.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromofluorene

CAS Number

1133-80-8

Product Name

2-Bromofluorene

IUPAC Name

2-bromo-9H-fluorene

Molecular Formula

C13H9Br

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C13H9Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2

InChI Key

FXSCJZNMWILAJO-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Br

Synonyms

2-Bromo-9H-fluorene; NSC 1463

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Br

End-Capping Reagent in Polymer Synthesis

2-Bromofluorene acts as a non-intrusive end-capping reagent in polymer synthesis. This means it can be attached to the growing ends of polymer chains, effectively controlling their molecular weight. This control over molecular weight is crucial for tailoring the properties of the resulting polymers for specific applications [].

One study utilized 2-Bromofluorene in the synthesis of end-capped poly(di-n-hexylfluorene)s, a type of conductive polymer with potential applications in organic electronics [].

2-Bromofluorene is an organic compound with the molecular formula C13H9BrC_{13}H_9Br and a molecular weight of approximately 247.11 g/mol. It consists of a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a bromine atom substituted at the second position of the fluorene structure. The compound appears as a pale yellow solid and has notable physical properties such as a melting point of 84-86 °C and a boiling point of 305 °C. Its chemical structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and materials science .

  • Specific safety data for 2-Bromofluorene is limited. However, as a general safety precaution, standard laboratory practices should be followed when handling any organic compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a fume hood.
Due to the presence of the bromine substituent. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other compounds.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitution reactions, such as nitration or sulfonation.
  • Oxidation Reactions: The compound can be oxidized to yield various derivatives, which may have different properties and applications .

Several methods exist for synthesizing 2-Bromofluorene:

  • Bromination of Fluorene: The most common method involves the bromination of fluorene using bromine or N-bromosuccinimide in the presence of solvents like acetic acid. This method typically yields high purity products.

    Example reaction:
    Fluorene+Br22 Bromofluorene+HBr\text{Fluorene}+\text{Br}_2\rightarrow \text{2 Bromofluorene}+\text{HBr}
  • Electron Beam Irradiation: Recent studies have demonstrated that electron beam irradiation can facilitate the synthesis of conjugated derivatives from 2-Bromofluorene, showcasing an innovative approach to modifying its structure .

2-Bromofluorene finds utility in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound is used as a nonintrusive end-capping reagent in polymer chemistry to control molecular weights and produce well-defined oligomers .
  • Research: It is employed in studies investigating photophysical properties and as a building block for functional materials in optoelectronics.

Several compounds are structurally similar to 2-Bromofluorene. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
FluorenePolycyclic Aromatic HydrocarbonParent compound; lacks bromine substitution.
9-BromofluoreneBrominated FluoreneBromine at position 9; different reactivity profile.
2-ChlorofluoreneChlorinated FluoreneChlorine instead of bromine; different electronic properties.
2-MethylfluoreneMethylated FluoreneMethyl group instead of bromine; affects solubility and reactivity.

Each compound exhibits distinct chemical behavior due to variations in substituents, affecting their reactivity and applications in organic synthesis and material science.

XLogP3

4.5

Melting Point

113.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 50 of 51 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1133-80-8

Wikipedia

2-Bromofluorene

Dates

Modify: 2023-08-15

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